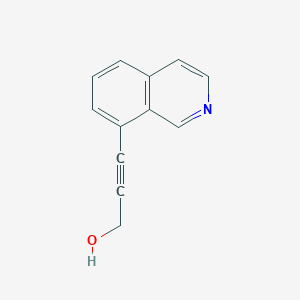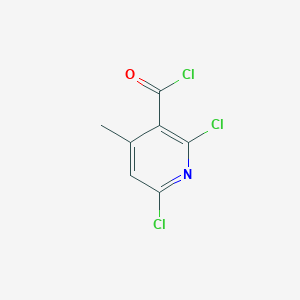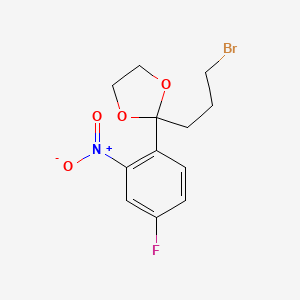
1-(3-methoxypropyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Methoxypropyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropyl)piperidine-4-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether and subsequently hydrolyzed to yield the target compound . The process is designed to avoid the use of catalytic hydrogenation, making it safer and more efficient.
Industrial Production Methods: For industrial-scale production, the method involves using 4-acyl piperidine as a starting material. This reacts with 3-substituted propyl methyl ether under catalytic conditions to form an amide group, which is then hydrolyzed to produce this compound . This method is advantageous due to its higher yield and purity, as well as its suitability for large-scale operations.
化学反応の分析
Types of Reactions: 1-(3-Methoxypropyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the compound into different derivatives.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-(3-Methoxypropyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism by which 1-(3-methoxypropyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
類似化合物との比較
- 1-Methylpiperidine-4-carboxylic acid
- Piperidine-4-carboxylic acid
- Methyl 4-oxo-3-piperidinecarboxylate
Uniqueness: 1-(3-Methoxypropyl)piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or specificity in certain applications .
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
1-(3-methoxypropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-14-8-2-5-11-6-3-9(4-7-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChIキー |
QKEJNDXULUMMPB-UHFFFAOYSA-N |
正規SMILES |
COCCCN1CCC(CC1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trans-4-[(4-amino-5-isoquinolyl)oxy]cyclohexylamine hydrochloride](/img/structure/B8581748.png)








![Tricyclo[5.3.1.03,8]undec-2-ene](/img/structure/B8581809.png)

